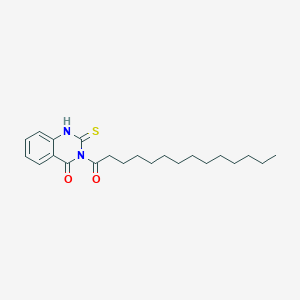

2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

CAS No. |

805323-90-4 |

|---|---|

Molecular Formula |

C22H32N2O2S |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

2-sulfanylidene-3-tetradecanoyl-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H32N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(25)24-21(26)18-15-13-14-16-19(18)23-22(24)27/h13-16H,2-12,17H2,1H3,(H,23,27) |

InChI Key |

DDOAVRHQRXTXPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N1C(=O)C2=CC=CC=C2NC1=S |

Origin of Product |

United States |

Preparation Methods

Acid Catalysis in Aqueous Media

Dodecylbenzenesulfonic acid (DBSA) has been used effectively as a catalyst in aqueous media at mild temperatures (40–42 °C), achieving yields of 80–92% within 1–2 hours. This method involves a one-pot three-component condensation of isatoic anhydride, aromatic aldehyde, and amine under ultrasound irradiation, which enhances reaction rates and yields while avoiding organic solvents.

β-Cyclodextrin-SO3H as a recyclable catalyst in aqueous media has been reported to facilitate the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives with short reaction times, high yields, and catalyst recyclability for at least three runs without significant loss of efficiency.

Green and Solvent-Free Protocols

Solvent-free condensation of anthranilamide with ketones under reflux with a few drops of concentrated nitric acid has been demonstrated to yield 2,3-dihydroquinazolin-4(1H)-one derivatives efficiently. This method is rapid (around 30 minutes) and produces crystalline products with high purity.

Graphene oxide nanosheets (GO) combined with oxone in aqueous media at room temperature have been used to catalyze the condensation of anthranilamide with aldehydes or 1,3-diketones, providing a green and efficient synthetic route with easy product isolation by filtration and crystallization.

Specific Preparation of 2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one

While direct literature on this exact compound is limited, the preparation can be inferred from analogous methods for 2,3-dihydroquinazolin-4(1H)-one derivatives bearing long-chain acyl groups and sulfanylidene substituents:

Step 1: Formation of the quinazolinone core

Condensation of anthranilamide with tetradecanoyl-containing aldehyde or ketone under acid catalysis (e.g., DBSA or β-cyclodextrin-SO3H) in aqueous media or solvent-free conditions.Step 2: Introduction of the sulfanylidene group

Incorporation of the sulfanylidene moiety (–C=S) can be achieved by reacting the intermediate quinazolinone with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10), or by direct condensation with thiol-containing reagents under controlled conditions.Step 3: Purification and characterization

The product is typically purified by crystallization from ethanol or other suitable solvents and characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the sulfanylidene and tetradecanoyl groups.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Condition | Solvent/Medium | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| DBSA-catalyzed one-pot | Dodecylbenzenesulfonic acid | Aqueous | 40–42 | 1–2 hours | 80–92 | Ultrasound irradiation enhances reaction |

| β-Cyclodextrin-SO3H catalysis | β-Cyclodextrin-SO3H | Aqueous | Room temp | Short (min) | High | Catalyst recyclable for ≥3 runs |

| Solvent-free reflux | Conc. HNO3 | None (solvent-free) | Reflux (~100) | ~30 minutes | ~95 | Simple, rapid, high purity |

| GO nanosheets + oxone | Graphene oxide nanosheets + oxone | Aqueous | Room temp/60 | Variable | High | Green, easy work-up |

| Microwave-assisted SnCl2 method | SnCl2 (1%) | Solvent-free | Microwave heating | Minutes | Moderate to excellent | Rapid synthesis, moderate to high yields |

Research Findings and Notes

The use of aqueous media and recyclable catalysts is a significant advancement in the preparation of these compounds, aligning with green chemistry principles by reducing hazardous solvents and waste.

Ultrasound and microwave irradiation techniques have been shown to reduce reaction times and improve yields , making the synthesis more efficient and scalable.

The introduction of long-chain acyl groups like tetradecanoyl requires careful control of reaction conditions to maintain solubility and reactivity, often necessitating mild temperatures and prolonged stirring or reflux.

Sulfanylidene substitution typically involves post-condensation sulfurization steps , which must be optimized to avoid overreaction or decomposition of the quinazolinone core.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various functionalized quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 2,3-dihydroquinazolin-4(1H)-one, which includes 2-sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one. These compounds have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Activity

A series of synthesized compounds based on the quinazolinone structure were tested for their antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Notably, some derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating significant cytotoxic effects on these cell lines .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

| Compound C | HCT-116 | 7.52 |

Antimicrobial Properties

The antimicrobial properties of quinazolinone derivatives have also been investigated. The compound has been noted for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Screening

In a study focusing on the antimicrobial activity of several quinazolinone derivatives, compounds were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound D | Mycobacterium smegmatis | 6.25 |

| Compound E | Pseudomonas aeruginosa | 12.5 |

Neuroprotective Effects

Emerging research suggests that certain derivatives of 2-sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one may exhibit neuroprotective properties.

Case Study: Neuroprotective Screening

A novel derivative was evaluated for its antioxidant and neuroprotective activities using in vitro assays. The compound demonstrated significant acetylcholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

Table 3: Neuroprotective Activity of Quinazolinone Derivatives

| Compound | AChE Inhibition (%) | Median Lethal Dose (mg/kg) |

|---|---|---|

| Compound F | 85 | 300 |

Mechanism of Action

The mechanism of action of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 2-sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one with related compounds:

Key Observations :

- The tetradecanoyl group in the target compound significantly increases molecular weight and lipophilicity compared to smaller substituents (e.g., phenyl or propargyl) .

- Sulfur-containing derivatives (e.g., 2-thioxo or sulfanylidene) exhibit distinct solubility profiles, with the 3-amino-2-thioxo analog being water-insoluble but acid-soluble .

Comparison :

Pharmacological Activities

Key Findings :

- Bis-dihydroquinazolinones exhibit potent anti-TB activity (MIC = 12.5 µg/mL), attributed to their C2-symmetric structure enhancing target binding .

- The tetradecanoyl group in the target compound may improve membrane penetration in mycobacterial cells, though activity data remain hypothetical .

Biological Activity

2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, characterized by a unique fused bicyclic structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one is with a molecular weight of approximately 388.57 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.

The biological activity of 2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one is primarily mediated through its interaction with various cellular pathways. The compound may exert its effects via:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Apoptosis : The compound influences apoptosis regulators such as Bax and Bcl-2, promoting cell death in cancerous cells.

- Antioxidant Activity : It exhibits properties that scavenge free radicals, contributing to its potential therapeutic effects.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of 2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one against various cancer cell lines. Notably:

| Cell Line | Viability (%) at 100 µM | IC50 (µM) |

|---|---|---|

| LoVo | 23.5 | 281.37 |

| HCT-116 | 22.67 | 251.78 |

| MCF-7 | 47.0 | Not reported |

The compound demonstrated significant cytotoxicity against LoVo and HCT-116 cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored. In vitro studies have shown that it possesses activity against both gram-positive and gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Anti-inflammatory Effects

Research indicates that this compound may reduce inflammation markers in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinone derivatives, including 2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one:

- Study on Cancer Cell Lines : A comparative study demonstrated that derivatives with similar structures exhibited enhanced anticancer activity compared to standard chemotherapeutics .

- Antimicrobial Efficacy : A series of experiments tested various derivatives against resistant strains of bacteria, revealing that certain modifications to the quinazolinone structure significantly improved antimicrobial potency .

Q & A

Basic: What catalytic systems are effective for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives?

Methodological Answer:

Efficient synthesis often employs green chemistry principles. Key catalytic systems include:

- Hydroxyapatite nanoparticles (HAP NPs) : Enable one-pot multicomponent reactions in water, achieving yields >85% with recyclability for six runs .

- β-Cyclodextrin-SO3H : Acts as a recyclable supramolecular catalyst in aqueous media, reducing reaction times (<2 hours) and avoiding organic solvents .

- KOH/DMSO suspension : A metal-free, base-catalyzed system for room-temperature synthesis, ideal for substrates sensitive to transition metals .

Basic: What analytical techniques confirm the structural integrity of synthesized derivatives?

Methodological Answer:

Standard protocols include:

- X-ray diffraction : Validates crystal structures, as demonstrated for 2-benzoyl-3-phenethyl derivatives .

- Spectroscopic methods : NMR (¹H/¹³C) for functional group analysis, mass spectrometry for molecular weight confirmation, and IR for bond vibration profiling.

- Chromatography : TLC/HPLC for purity assessment, especially when isolating spirocyclic derivatives from ketone substrates .

Advanced: How do electron-donating or withdrawing substituents influence reaction outcomes?

Methodological Answer:

Substituent effects are critical for optimizing yields and product diversity:

- Electron-donating groups (e.g., -OMe, -OH) : Enhance reactivity in aldehydes, leading to >90% yields in HAP NP-catalyzed reactions .

- Electron-withdrawing groups (e.g., -NO₂, -Cl) : May slow condensation but improve cyclization efficiency in β-cyclodextrin systems .

- Spirocyclic derivatives : Cyclic ketones (e.g., cyclohexanone) form spiro structures, requiring extended reaction times (6–8 hours) .

Advanced: How can data contradictions in solvent-dependent yields be resolved?

Methodological Answer:

Contradictions arise from solvent polarity and catalyst compatibility:

- Polar solvents (e.g., H₂O, EtOH) : Favor HAP NP and β-cyclodextrin systems due to hydrophilic interactions .

- Non-polar solvents : May reduce yields in metal-free systems like KOH/DMSO due to poor base solubility .

- Mitigation strategy : Screen solvents using a fractional factorial design, prioritizing green solvents (water, ethanol) and adjusting catalyst loadings .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Experienced personnel : Required for handling due to unvalidated biomedical risks .

- Facility requirements : Use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact.

- Waste disposal : Follow institutional guidelines for organic solvents and catalyst residues .

Advanced: What mechanistic insights explain the role of β-cyclodextrin in catalysis?

Methodological Answer:

β-Cyclodextrin operates via supramolecular host-guest interactions:

- Cavity encapsulation : Stabilizes intermediates (e.g., imines) through hydrophobic interactions, accelerating cyclization .

- Acidic -SO3H groups : Facilitate proton transfer in aqueous media, reducing activation energy .

- Recyclability : Retains catalytic activity after three runs due to robust hydrogen-bonding networks .

Basic: How are biological activities (e.g., anti-inflammatory) evaluated for these derivatives?

Methodological Answer:

- In vitro assays : Use LPS-induced inflammation models (e.g., COX-2 inhibition) for anti-inflammatory screening .

- Antimicrobial testing : Broth microdilution assays against pathogens like Acinetobacter baumannii .

- Molecular docking : Simulate binding affinities to target proteins (e.g., 1,3,4-thiadiazol-2-amine derivatives) .

Advanced: How to enhance catalyst reusability without yield loss?

Methodological Answer:

- HAP NPs : Centrifuge and wash with ethanol/water after each run; calcine at 300°C to restore active sites .

- β-Cyclodextrin-SO3H : Filter and dry under vacuum; monitor sulfonic acid group integrity via FTIR .

- Kinetic studies : Optimize reaction time to prevent byproduct formation, which can poison catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.